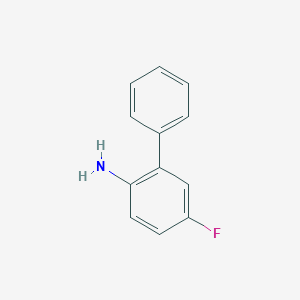

4-Fluoro-2-phenylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-phenylaniline is a compound with the molecular weight of 187.22 . It is a solid at room temperature .

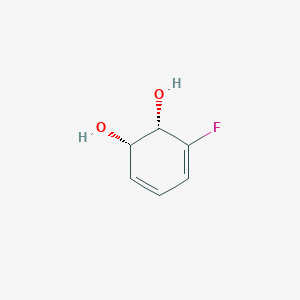

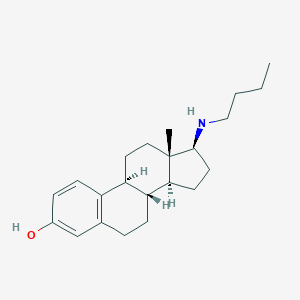

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-phenylaniline consists of a benzene ring with a nitrogen atom attached and a fluorine atom at the 4th position . The InChI code for this compound is1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 . Physical And Chemical Properties Analysis

4-Fluoro-2-phenylaniline is a solid at room temperature . It has a molecular weight of 187.22 . More specific physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Fluoro-2-phenylaniline is used in the synthesis of fluorinated phenylalanines, which have had considerable industrial and pharmaceutical applications . The replacement of hydrogen by fluorine in these compounds can improve the biophysical and chemical properties of bioactives .

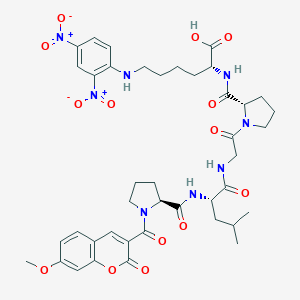

Enzyme Inhibitors

Fluorinated phenylalanines, which can be synthesized from 4-Fluoro-2-phenylaniline, have been expanded to play an important role as potential enzyme inhibitors . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding and protein-protein interactions .

Therapeutic Agents

Fluorinated phenylalanines, derived from 4-Fluoro-2-phenylaniline, also serve as therapeutic agents . They can influence various properties of peptides and proteins, including their therapeutic properties .

Topography Imaging of Tumor Ecosystems

4-Fluoro-2-phenylaniline can be used in the synthesis of fluorinated phenylalanines for topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

Increasing Catabolic Stability of Proteins

The incorporation of fluorinated aromatic amino acids, synthesized from 4-Fluoro-2-phenylaniline, into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .

Modulating Properties of Peptides and Proteins

Fluorinated phenylalanines, derived from 4-Fluoro-2-phenylaniline, can modulate the properties of peptides and proteins, influencing aspects such as lipophilicity, acidity/basicity, optimal pH, stability, thermal stability .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-2-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKNEMJCQALHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597962 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-phenylaniline | |

CAS RN |

1717-22-2 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.